N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide
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Overview
Description
N-(3-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H18N2O and its molecular weight is 242.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A new series of compounds similar to N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide were synthesized and evaluated for their antimicrobial activity. These compounds were characterized by various spectroscopic methods, showing potential as antibacterial and antifungal agents (Mahyavanshi et al., 2017).
- Another study focused on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, highlighting the process of transformation and hydrogenation leading to the creation of a structurally related compound (Kuznecovs et al., 2020).
- The crystal structure and density functional theory (DFT) study of N-phenyl-N-(pyridin-4-yl)acetamide provided insights into the molecular structure, showcasing the planarity of the amide unit and its dihedral angles with benzene and pyridine rings (Umezono & Okuno, 2015).
Potential Pharmacological Activities
- N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives showed oral activity in an animal model predictive of clinical efficacy for the treatment of anxiety, indicating their potential as novel anxiolytics with modest affinity for neurokinin NK-1 and 2 receptors (Kordik et al., 2006).
- The effects of an atypical anxiolytic on alcohol intake in alcohol-preferring rats were studied, showing a dose-dependent reduction in alcohol intake without significant effects on food or water intake. This suggests the compound's potential in reducing alcohol consumption (Rezvani et al., 2007).
Green Synthesis and Antimicrobial Activity
- A study on the green synthesis of N-substituted benzimidazoles highlighted their significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with the derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide showing 6-fold more potency compared to the standard drug Sultamicillin (Chaudhari et al., 2020).
Chemoselective Acetylation
- The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was explored for the synthesis of antimalarial drugs, demonstrating the process optimization, mechanism, and kinetics of this green chemistry approach (Magadum & Yadav, 2018).
Future Directions
Properties
IUPAC Name |
N-[3-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(18)16-15-8-4-6-14(12-15)7-5-11-17-9-2-3-10-17/h4,6,8,12H,2-3,9-11H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVIQWXQZSEEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205742 |
Source
|
Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-23-2 |
Source
|
Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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